molecular formula C16H19N3O2 B5641571 3-[3-(dimethylamino)-2-propen-1-ylidene]-1,5-dimethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione

3-[3-(dimethylamino)-2-propen-1-ylidene]-1,5-dimethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione

Cat. No. B5641571
M. Wt: 285.34 g/mol
InChI Key: KUWTWDUGOAKFHT-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The chemical compound belongs to the 1,5-benzodiazepine class, a group of compounds known for their complex molecular structures and diverse chemical properties. Research in this area focuses on synthesizing novel derivatives and exploring their chemical reactivity and physical characteristics to understand their potential applications in various fields excluding drug usage and dosage specifics.

Synthesis Analysis

The synthesis of benzodiazepine derivatives typically involves multicomponent reactions, offering a wide variety of structural modifications. A novel approach for the synthesis of 1,5-benzodiazepines employs propylphosphonic anhydride (T3P®)-promoted reactions, optimized for various aromatic aldehydes, leading to compounds in reasonable to good yields (Hazai et al., 2020). Additionally, multicomponent synthesis using ultrasound irradiation presents an environmentally friendly and efficient method for creating benzodiazepine frameworks, highlighting the versatility of synthetic techniques in this chemical class (Sarhandi et al., 2018).

Molecular Structure Analysis

The molecular structure of benzodiazepines is characterized by the presence of fused six- and seven-membered rings, which significantly influences their chemical behavior. For example, the structure of a related compound, 1,5-dimethyl-3-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1H-1,5-benzodiazepine-2,4(3H,5H)-dione, demonstrates the complexity of these molecules, featuring multiple ring systems and a boat conformation of the seven-membered ring (Dardouri et al., 2010).

Chemical Reactions and Properties

Benzodiazepines undergo a variety of chemical reactions, allowing for the synthesis of a wide range of derivatives. Alkylation and ring closure reactions are particularly notable, enabling the generation of structurally diverse libraries from key intermediates like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, demonstrating the compounds' versatile reactivity (Roman, 2013).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how it interacts with biological systems to exert its effects .

Safety and Hazards

This includes information on the compound’s toxicity, flammability, reactivity, and environmental impact. It also includes safety precautions for handling and storing the compound .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

3-[(E)-3-(dimethylamino)prop-2-enylidene]-1,5-dimethyl-1,5-benzodiazepine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-17(2)11-7-8-12-15(20)18(3)13-9-5-6-10-14(13)19(4)16(12)21/h5-11H,1-4H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWTWDUGOAKFHT-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C(=O)C(=CC=CN(C)C)C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N(C(=O)C(=C/C=C/N(C)C)C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-1,5-dimethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione

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